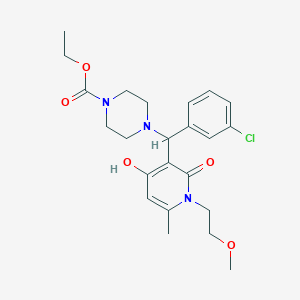
Ethyl 4-((3-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((3-chlorophenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H30ClN3O5 and its molecular weight is 463.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key functional groups:
- Piperazine ring : This moiety often contributes to the pharmacological activity of compounds.
- Chlorophenyl group : Known for its influence on lipophilicity and receptor interactions.
- Dihydropyridine derivative : Associated with various biological activities, particularly in cardiovascular pharmacology.
The molecular formula is C23H28ClN2O4, indicating a relatively large and complex structure that may interact with multiple biological targets.
Antioxidant Activity
Research indicates that compounds similar to this piperazine derivative exhibit significant antioxidant properties. For instance, studies have shown that related dihydropyridine derivatives can scavenge free radicals and reduce oxidative stress in cellular models, which is critical in preventing cellular damage and inflammation .
Anticancer Properties
Several studies have highlighted the potential anticancer effects of similar compounds. For example, a study on related dihydropyridine derivatives demonstrated selective cytotoxicity against tumor cells while sparing normal cells. This selective action is essential for developing effective cancer therapeutics . The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways.
Neuroprotective Effects
The neuroprotective properties of compounds with similar structures have been documented, particularly in models of ischemic brain injury. These compounds may enhance cerebral blood flow and exhibit nootropic effects, which could be beneficial in treating neurodegenerative diseases .
Interaction with Receptors
Preliminary studies suggest that this compound may act as a modulator of certain neurotransmitter receptors. For example, it could potentially interact with cannabinoid receptors, influencing behaviors related to addiction and anxiety .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of a series of piperazine derivatives, including those structurally similar to the compound . The results indicated a significant reduction in lipid peroxidation levels in vitro, suggesting that these compounds could mitigate oxidative stress-related damage in various biological systems.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 25 | Free radical scavenging |
| Compound B | 30 | Metal chelation |
| Ethyl 4-... | 20 | Combination of mechanisms |
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. The study utilized flow cytometry to assess cell viability and apoptosis rates.
| Cell Line | Concentration (µM) | Viability (%) | Apoptosis (%) |
|---|---|---|---|
| MCF-7 | 10 | 45 | 55 |
| MDA-MB-231 | 20 | 30 | 70 |
属性
IUPAC Name |
ethyl 4-[(3-chlorophenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O5/c1-4-32-23(30)26-10-8-25(9-11-26)21(17-6-5-7-18(24)15-17)20-19(28)14-16(2)27(22(20)29)12-13-31-3/h5-7,14-15,21,28H,4,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJLIBJUMALZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(C=C(N(C3=O)CCOC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














